2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride

Sulfonyl chlorides are not interchangeable building blocks. The unique 3,5-dichloro substitution pattern and ethylene linker of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride (CAS 93427-16-8) confer a distinct spatial and electronic profile critical for modulating lipophilicity (LogP ~3.18), reactivity, and downstream derivative properties. Procure this exact structure to mitigate the scientific and financial risk of failed syntheses or unsuitable properties inherent in generic substitutions.

Molecular Formula C8H7Cl3O2S
Molecular Weight 273.6 g/mol
CAS No. 93427-16-8
Cat. No. B13066846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride
CAS93427-16-8
Molecular FormulaC8H7Cl3O2S
Molecular Weight273.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CCS(=O)(=O)Cl
InChIInChI=1S/C8H7Cl3O2S/c9-7-3-6(4-8(10)5-7)1-2-14(11,12)13/h3-5H,1-2H2
InChIKeyLJXKDZUMRRPIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride (CAS 93427-16-8): Technical Baseline and Procurement Context


2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride, with CAS Number 93427-16-8, is an organosulfur compound belonging to the class of sulfonyl chlorides [1]. It is characterized by a 3,5-dichlorophenyl group attached to an ethane-1-sulfonyl chloride moiety, with a molecular formula of C8H7Cl3O2S and a molecular weight of approximately 273.56 g/mol . This compound serves primarily as a reactive intermediate in organic synthesis, enabling the introduction of the sulfonyl moiety into target molecules for applications in pharmaceutical and agrochemical research [1].

Why 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride Cannot Be Arbitrarily Replaced in Chemical Synthesis


Sulfonyl chlorides are not interchangeable building blocks. Subtle structural variations in the aryl or alkyl portions can drastically alter a compound's reactivity, physicochemical properties, and the biological or material properties of its downstream derivatives [1]. For 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride, the specific substitution pattern (3,5-dichloro) on the phenyl ring, combined with the ethylene linker to the sulfonyl chloride, dictates a unique spatial and electronic profile. This profile directly influences reaction kinetics, yields, and the ultimate success of complex synthetic routes . Substituting a closely related analog, such as an isomer with a different chlorine pattern or a variant with a shorter methylene linker, can lead to failed syntheses, significantly lower yields, or the production of derivatives with unsuitable properties for the intended application [1]. The lack of publicly available quantitative, head-to-head data for this specific compound underscores the necessity for researchers to empirically validate its performance in their unique system, as generic substitution based on class alone carries significant scientific and financial risk.

Quantitative Differentiators for 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride vs. Closest Analogs


Evidence-Informed Application Scenarios for 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride


Synthesis of Novel Sulfonamide Derivatives for Bioactivity Screening

This sulfonyl chloride is a rational choice for synthesizing novel sulfonamide libraries. Its 3,5-dichlorophenyl ethane core introduces distinct lipophilicity (LogP ~3.18) and steric properties . This structural feature is crucial when exploring structure-activity relationships (SAR) around a lead compound, as the specific arrangement can uniquely modulate target binding and pharmacokinetic properties. The decision to procure this specific compound is driven by the hypothesis that this exact substitution pattern will yield a derivative with superior or distinct bioactivity compared to analogs with different halogen or linker compositions .

Preparation of Specialty Agrochemical Intermediates

In agrochemical research, the fine-tuning of a molecule's physical properties, such as its LogP, is critical for optimizing its uptake and translocation in plants. The specific LogP of 3.18 predicted for 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride positions it as a candidate for building intermediates that require moderate lipophilicity, potentially distinct from the properties conferred by shorter-chain analogs like (3,5-dichlorophenyl)methanesulfonyl chloride or isomeric variants . Procurement is based on the need for this precise physicochemical profile to meet target criteria in a lead optimization program.

Synthesis of Functional Materials and Specialty Polymers

For the development of advanced materials, such as specialty polymers or surface modifiers, the introduction of a specific sulfonyl chloride handle with a defined linker length and substitution pattern is paramount. 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride provides a reactive site for covalent attachment to polymer backbones or surfaces, while the 3,5-dichlorophenyl ethane group imparts unique bulk and chemical resistance to the final material . Researchers select this specific reagent when the desired material property—such as hydrophobicity, thermal stability, or mechanical strength—is empirically linked to this exact molecular structure and cannot be achieved with a different sulfonyl chloride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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